

An In-depth Technical Guide to (Z)-5-Methylhept-2-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-heptene

Cat. No.: B1638028

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-5-Methylhept-2-ene is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. As a member of the alkene family, its stereochemistry and functional group present opportunities for various chemical transformations. This technical guide provides a comprehensive overview of the structural information, physicochemical properties, and potential synthetic approaches for (Z)-5-methylhept-2-ene. The document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific disciplines who may be interested in this compound as a synthetic building block or for other applications. While specific biological activity data for (Z)-5-methylhept-2-ene is not extensively documented, the broader context of volatile organic compounds (VOCs) and their potential health implications is also briefly discussed.

Structural Information

(Z)-5-Methylhept-2-ene is an acyclic alkene characterized by a seven-carbon chain with a methyl group at the fifth carbon and a cis-configured double bond between the second and third carbons.

Table 1: Structural and Identification Data for (Z)-5-Methylhept-2-ene

Identifier	Value
IUPAC Name	(Z)-5-methylhept-2-ene[1]
Synonyms	cis-5-Methyl-2-heptene, 5-methyl-cis-2-heptene
Chemical Formula	C ₈ H ₁₆ [1]
Molecular Weight	112.21 g/mol [1]
SMILES	CCC(C)C/C=C\C[1]
InChI	InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h4,6,8H,5,7H2,1-3H3/b6-4-[1]
InChIKey	VIHUhUGDEZCPDK-XQRVVYSFSA-N[1]
CAS Number	24608-84-2[2]

Physicochemical Properties

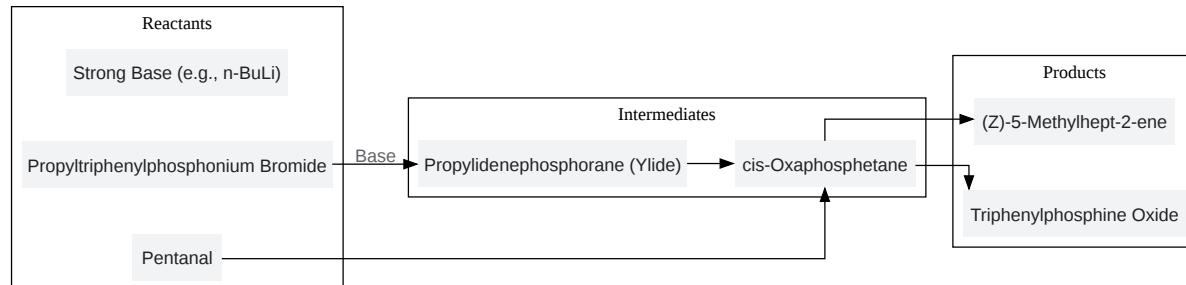
The physicochemical properties of (Z)-5-methylhept-2-ene are essential for its handling, purification, and application in chemical synthesis. The following table summarizes available experimental and computed data.

Table 2: Physicochemical Properties of (Z)-5-Methylhept-2-ene

Property	Value	Source
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Refractive Index	Not available	
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	9.39 kcal/mol	Reid, 1972[2]
Kovats Retention Index (Standard non-polar)	784.8	NIST Mass Spectrometry Data Center[1]

Spectroscopic Data

Detailed experimental spectroscopic data for the pure compound (Z)-5-methylhept-2-ene is not readily available in public databases. For unequivocal structure confirmation, synthesis and subsequent analysis by ^1H NMR, ^{13}C NMR, and mass spectrometry would be required. The following are predicted spectral characteristics based on the structure.


- ^1H NMR: Expected signals would include those for the vinyl protons with a coupling constant characteristic of a Z-alkene, signals for the methyl and ethyl groups, and signals for the methylene and methine protons.
- ^{13}C NMR: The spectrum would show eight distinct carbon signals, including two in the alkene region (typically 120-140 ppm).
- Mass Spectrometry: The molecular ion peak would be expected at m/z 112. Fragmentation patterns would likely involve cleavage at the allylic and homoallylic positions.

Synthesis Protocols

The stereoselective synthesis of (Z)-alkenes is a well-established area of organic chemistry. While a specific, detailed experimental protocol for (Z)-5-methylhept-2-ene is not documented in readily accessible literature, a Z-selective Wittig reaction is a highly plausible and effective method. This reaction involves the use of a non-stabilized phosphonium ylide.[\[3\]](#)[\[4\]](#)

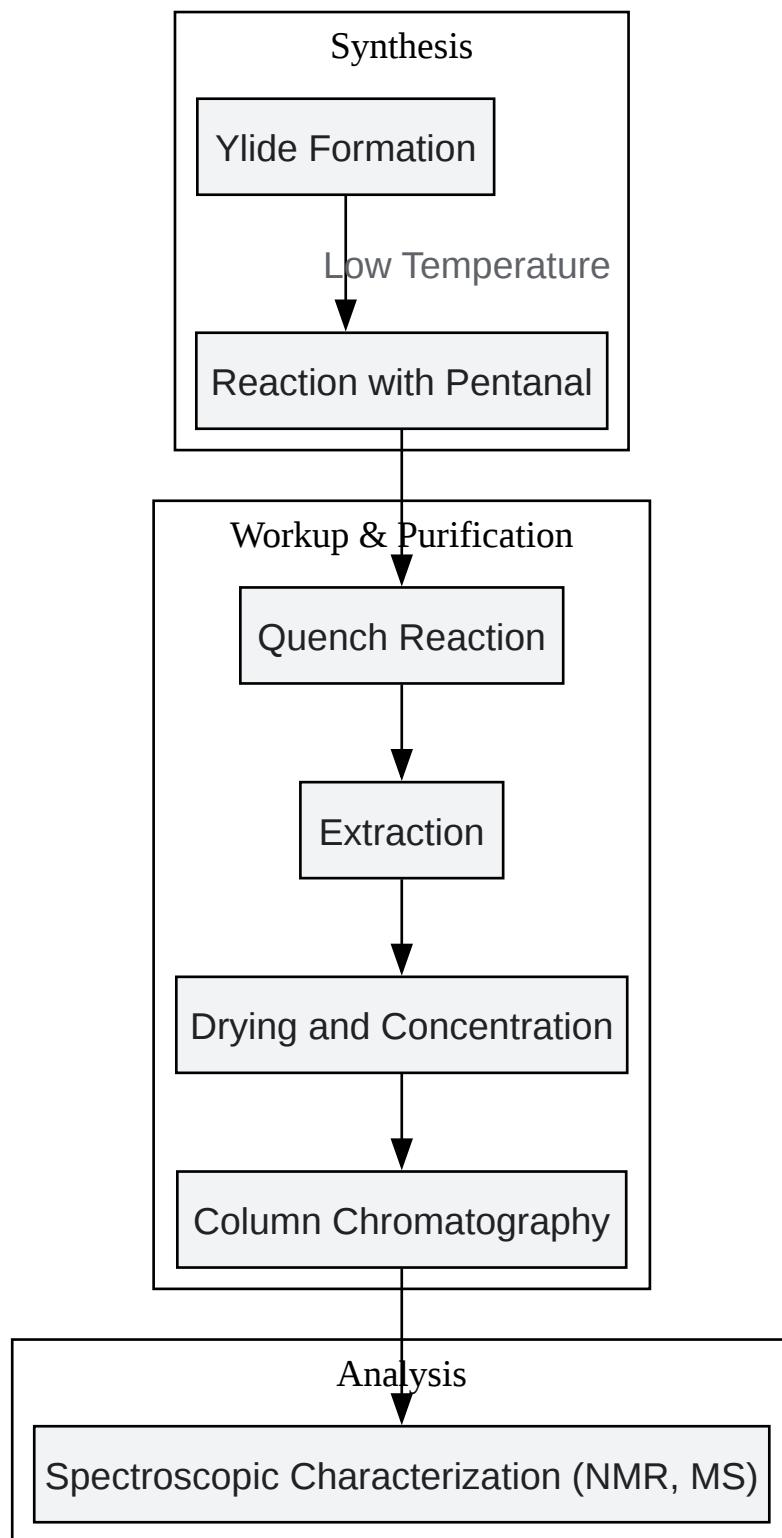
Proposed Synthesis via Z-Selective Wittig Reaction

The synthesis of (Z)-5-methylhept-2-ene can be envisioned through the reaction of pentanal with the propylidenephosphorane ylide.

[Click to download full resolution via product page](#)

A proposed synthetic pathway for (Z)-5-methylhept-2-ene via a Z-selective Wittig reaction.

General Experimental Protocol for Z-Selective Wittig Reaction


This protocol is a general guideline and would require optimization for the specific synthesis of (Z)-5-methylhept-2-ene.

Materials:

- Propyltriphenylphosphonium bromide
- Anhydrous solvent (e.g., THF, diethyl ether)
- Strong base (e.g., n-butyllithium in hexanes)
- Pentanal
- Anhydrous workup and purification solvents

Procedure:

- **Ylide Formation:** In a flame-dried, inert-atmosphere flask, suspend propyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C. Add a stoichiometric amount of n-butyllithium dropwise. The formation of the ylide is often indicated by a color change. Allow the mixture to stir at room temperature for 1-2 hours.
- **Reaction with Aldehyde:** Cool the ylide solution to -78 °C. Add a stoichiometric amount of pentanal dropwise. The reaction is typically stirred at low temperature for a period and then allowed to warm to room temperature overnight.
- **Workup:** Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

[Click to download full resolution via product page](#)

A general experimental workflow for the synthesis and characterization of (Z)-5-methylhept-2-ene.

Biological Activity and Applications

There is currently a lack of specific data on the biological activity, cytotoxicity, or potential applications of (Z)-5-methylhept-2-ene in drug discovery. As a volatile organic compound (VOC), it belongs to a broad class of chemicals that can have various health effects upon exposure, including irritation to the eyes, nose, and throat, headaches, and in some cases, more severe long-term effects.^{[5][6]} However, the specific toxicological profile of (Z)-5-methylhept-2-ene has not been established.

Some structurally related methylheptene derivatives are found in nature as insect pheromones, suggesting a potential role in chemical ecology.^{[5][7][8]} This could be an area for future investigation.

Conclusion

(Z)-5-Methylhept-2-ene is a structurally defined alkene for which a limited amount of physicochemical data is available. Its synthesis can be approached through established methods for Z-selective olefination, with the Wittig reaction being a prominent example. The lack of detailed experimental and biological data highlights an opportunity for further research to fully characterize this compound and explore its potential applications. This guide provides a starting point for researchers interested in the synthesis and study of (Z)-5-methylhept-2-ene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Z)-5-Methylhept-2-ene | C8H16 | CID 6430917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methyl-cis-2-heptene [webbook.nist.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. Wittig Reaction [organic-chemistry.org]

- 5. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (Z)-5-Methylhept-2-ene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1638028#z-5-methylhept-2-ene-structural-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com